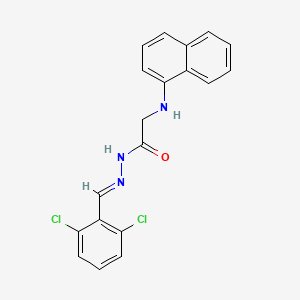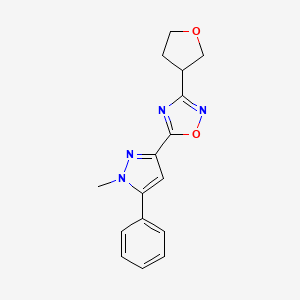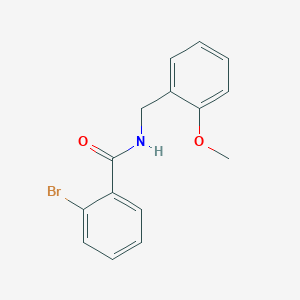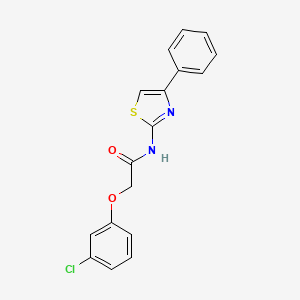![molecular formula C19H23N5O2S B5518253 2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)
2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidine and pyridine-containing compounds typically involves multi-step chemical reactions, including condensation, nucleophilic substitution, and cyclization processes. For instance, compounds with structural similarities are synthesized through the condensation of amino thiophenes and cyano-pyridines, followed by further functionalization (Özdemir et al., 2015). These methods emphasize the importance of precise reaction conditions and the choice of reactants in achieving the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds similar to “2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol” is often confirmed and analyzed through X-ray crystallography and computational methods like DFT (Density Functional Theory). These techniques provide detailed insights into the geometrical parameters, molecular conformation, and electronic structure, offering a basis for understanding the compound's reactivity and properties (Zhou et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and pyridine derivatives can include electrophilic and nucleophilic substitutions, enabling the introduction of various functional groups. These reactions expand the compound's utility in synthesizing more complex molecules with potential biological activities. For example, the synthesis of pyrimidin-4(3H)-ones derivatives demonstrates the versatility of pyrimidine-based compounds in undergoing chemical transformations to produce biologically active molecules (Haswani & Bari, 2011).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds related to "2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol" have been synthesized to explore their biological activities, including antimicrobial, antitubercular, and antioxidant properties. For instance, Chandrashekaraiah et al. (2014) reported the synthesis of pyrimidine-azetidinone analogues, which were evaluated for their antimicrobial and antitubercular activities, providing insights into designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014). Similarly, Aziz et al. (2021) designed and synthesized novel indole-based heterocycles with pyridine/pyrimidine moieties, showing significant antioxidant activity, which could be promising in medicinal chemistry for developing superior antioxidant compounds (Aziz et al., 2021).
Photophysical Properties and Application
Research into the photophysical properties of related compounds has led to the development of novel materials for potential applications in sensing and optoelectronics. Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, exhibiting solid-state fluorescence and solvatochromism, suggesting applications as colorimetric pH sensors and logic gates (Yan et al., 2017).
Antioxidant and Anti-inflammatory Activities
Derivatives have also been evaluated for their antioxidant and anti-inflammatory activities. Shehab et al. (2018) synthesized pyrimidine-2-thiol derivatives with a focus on their antioxidant and anti-inflammatory properties, highlighting the therapeutic potential of such compounds (Shehab et al., 2018).
Propriétés
IUPAC Name |
2-pyridin-2-yl-5-(4-thiomorpholin-4-ylpiperidine-1-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c25-18-15(13-21-17(22-18)16-3-1-2-6-20-16)19(26)24-7-4-14(5-8-24)23-9-11-27-12-10-23/h1-3,6,13-14H,4-5,7-12H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNCHVGJMZSBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)C(=O)C3=CN=C(NC3=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)
![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)
![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)
![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)